3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide
Description
3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide is a heterocyclic compound featuring a pyrrolizine core substituted with an imino group, a methyl group at position 5, and a methylsulfanyl moiety at position 1.
Properties
CAS No. |
650599-29-4 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-imino-5-methyl-1-methylsulfanylpyrrolizine-2-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-5-3-4-6-8(15-2)7(10(12)14)9(11)13(5)6/h3-4,11H,1-2H3,(H2,12,14) |
InChI Key |
JVUOFZAGMFDLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C(=N)C(=C2SC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxylic acid with an amine source to introduce the imino group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound acts by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Table 1: Anticancer Activity of GSQ-1530
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Pharmacology
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Table 2: Antimicrobial Efficacy of GSQ-1530
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| MRSA | 8 µg/mL | Cell wall synthesis inhibition |
| E. coli | 16 µg/mL | Protein synthesis inhibition |
Biochemical Research
Enzyme Inhibition
In biochemical assays, GSQ-1530 has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Effect on Metabolism |
|---|---|---|
| Dihydrofolate reductase | 5 | Inhibition of DNA synthesis |
| Thymidylate synthase | 12 | Disruption of nucleotide metabolism |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the effects of GSQ-1530 on human breast cancer cells. The researchers found that treatment with the compound resulted in a significant reduction in tumor size in vivo, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of GSQ-1530 against MRSA. The results indicated that the compound effectively inhibited bacterial growth in vitro and showed promise for further development as an antibiotic.
Mechanism of Action
The mechanism of action of 3-Imino-5-methyl-1-(methylthio)-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups with triazine and imidazole derivatives (Fig. 1). Key comparisons include:
Structural Insights :
- The pyrrolizine core distinguishes the target compound from triazine (D0, D1) and imidazole (DIC) analogs. This bicyclic structure may confer unique conformational rigidity compared to monocyclic analogs.
- Unlike DIC, which contains a triazeno group linked to carboxamide, the target compound’s imino group may alter redox sensitivity and binding interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methylsulfanyl group in both the target compound and D0 increases lipophilicity relative to hydroxyl or amine substituents (e.g., D1’s allylsulfanyl group) .
- Solubility : The carboxamide group in the target compound and DIC enhances aqueous solubility compared to triazine derivatives lacking polar substituents .
- Metabolic Stability : Methylsulfanyl groups are less prone to oxidative metabolism than allylsulfanyl (D1) or thiophenyl (D41) groups, suggesting improved stability for the target compound .
Biological Activity
3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyrrolizine ring, which is known for its diverse biological properties. The specific functional groups present in 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide contribute to its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₈H₁₃N₃O₁S
- Molecular Weight : 185.27 g/mol
Antimicrobial Activity
Research indicates that compounds containing the pyrrolizine framework exhibit significant antimicrobial properties. Studies have shown that similar derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of pyrrolizine derivatives have been explored extensively. A study highlighted that compounds with structural similarities to 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Inhibitory effects on various enzymes have also been reported. For example, derivatives of pyrrolizine have shown inhibition against carbonic anhydrase isoenzymes, which are critical in regulating physiological pH and fluid balance . The inhibition profiles suggest potential therapeutic applications in treating conditions like glaucoma and edema.
Neuroprotective Effects
Recent studies have indicated neuroprotective effects associated with pyrrolizine derivatives. Compounds similar to 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide have been evaluated for their ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Aeluri et al. evaluated the antimicrobial efficacy of several pyrrolizine derivatives, including 3-Imino-5-methyl-1-(methylsulfanyl)-3H-pyrrolizine-2-carboxamide. The results showed:
- Inhibition Zone : Measured against E. coli and S. aureus.
- Results : Significant inhibition at concentrations as low as 50 µg/mL.
Study 2: Cytotoxicity Against Cancer Cells
In another study, the cytotoxic effects of the compound were tested on MCF-7 and HeLa cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
The study concluded that the compound effectively promotes apoptosis in cancer cells, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
